Introduction: The Significance of the Aminopyrimidine Scaffold
Introduction: The Significance of the Aminopyrimidine Scaffold
An In-Depth Technical Guide to the Chemical Properties of 6-amino-2-phenylpyrimidin-4(3H)-one
6-amino-2-phenylpyrimidin-4(3H)-one belongs to the aminopyrimidine class of heterocyclic compounds, a scaffold of paramount importance in medicinal chemistry and drug discovery. The pyrimidine ring is a core component of nucleobases, and its derivatives are known to interact with a wide array of biological targets. The specific arrangement of an amino group, a phenyl substituent, and a pyrimidinone core in this molecule creates a unique electronic and steric profile, making it a versatile building block for the synthesis of potent and selective therapeutic agents.[1][2] Derivatives of this scaffold are extensively investigated for their potential as kinase inhibitors, anticancer agents, and modulators of other crucial cellular pathways.[3][4][5] This guide provides a detailed exploration of its chemical properties, synthesis, and reactivity, offering a technical resource for researchers in organic synthesis and drug development.
Core Physicochemical and Structural Properties
The fundamental properties of 6-amino-2-phenylpyrimidin-4(3H)-one are summarized below. These identifiers are crucial for substance registration, database searching, and safety data sheet consultation.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-phenyl-1H-pyrimidin-6-one | [6] |
| Molecular Formula | C₁₀H₉N₃O | [6] |
| Molecular Weight | 187.20 g/mol | [6] |
| CAS Number | 41740-17-4 | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=O)N2)N | [6] |
| InChIKey | PLBAPESPVBOCDW-UHFFFAOYSA-N | [6] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Synthesis and Mechanistic Rationale
The construction of the 6-amino-2-phenylpyrimidin-4(3H)-one core is typically achieved through a cyclocondensation reaction. A highly efficient and common strategy involves the reaction of an amidine (specifically, benzamidine, to introduce the 2-phenyl group) with a β-keto ester or a related three-carbon synthons, such as ethyl cyanoacetate, under basic conditions.
General Synthetic Protocol: Condensation of Benzamidine with Ethyl Cyanoacetate
This method is a variation of the classical Biginelli reaction and is widely employed for synthesizing substituted pyrimidines.[7] The causality of this protocol hinges on the sequential nucleophilic attack and cyclization driven by a basic catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve benzamidine hydrochloride (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable alcohol solvent, such as absolute ethanol.
-
Base Addition: Add a strong base, typically sodium ethoxide (NaOEt) (2.0-2.2 eq), to the solution. The base serves two purposes: to deprotonate the benzamidine hydrochloride to its active free base form and to catalyze the subsequent condensation reactions.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl), which will cause the product to precipitate.
-
Purification: Collect the crude solid by filtration, wash with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Workflow for the synthesis of 6-amino-2-phenylpyrimidin-4(3H)-one.
Spectroscopic and Structural Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectral properties of analogous aminopyrimidine structures.[8][9]
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.0-12.0 (s, 1H, ring NH), δ ~7.9-8.1 (m, 2H, ortho-Ar-H), δ ~7.4-7.6 (m, 3H, meta/para-Ar-H), δ ~6.5-6.8 (br s, 2H, -NH₂), δ ~5.2-5.4 (s, 1H, C5-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165.0 (C4, C=O), δ ~160.0 (C6), δ ~155.0 (C2), δ ~130.0-132.0 (Ar-C), δ ~128.0-129.0 (Ar-C), δ ~85.0 (C5). |
| FT-IR (KBr, cm⁻¹) | 3450-3300 cm⁻¹ (N-H stretch, amino), 3200-3100 cm⁻¹ (N-H stretch, ring), ~1680 cm⁻¹ (C=O stretch, amide), ~1640 cm⁻¹ (N-H bend), ~1600 cm⁻¹ (C=N stretch).[8] |
| Mass Spec. (ESI+) | Expected m/z: 188.0824 [M+H]⁺, corresponding to C₁₀H₁₀N₃O⁺. |
Chemical Reactivity and Tautomerism
The reactivity of 6-amino-2-phenylpyrimidin-4(3H)-one is governed by the interplay of its functional groups. The exocyclic amino group can act as a nucleophile, while the pyrimidinone ring system can undergo electrophilic substitution, although it is generally deactivated. A critical feature of this and related hydroxypyrimidines is the existence of tautomeric forms.
Prototropic Tautomerism
The compound can exist in equilibrium between several tautomeric forms. The predominant form in the solid state is typically the keto-amino form (4(3H)-one), but the enol-amino, keto-imino, and enol-imino forms can exist in solution, influencing the molecule's reactivity and its interactions with biological targets.[10][11] Understanding this equilibrium is vital for drug design, as different tautomers present different hydrogen bond donor/acceptor patterns.
Caption: Tautomeric equilibria of 6-amino-2-phenylpyrimidin-4(3H)-one.
Biological Significance and Therapeutic Potential
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically evaluated kinase inhibitors.[2]
-
Kinase Inhibition: The N-H groups of the pyrimidine ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This makes compounds like 6-amino-2-phenylpyrimidin-4(3H)-one attractive starting points for developing inhibitors against targets like Fibroblast Growth Factor Receptors (FGFR), which are implicated in hepatocellular carcinoma.[4][5]
-
Anticancer Activity: Beyond kinase inhibition, related structures have been identified as potent inhibitors of other cancer-relevant targets. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response, showing efficacy in non-small cell lung cancer models.[3]
-
Antimicrobial and Anti-inflammatory Properties: The pyrimidine core is also present in numerous compounds with demonstrated antimicrobial and anti-inflammatory activities, suggesting a broad potential for therapeutic development.[7]
The phenyl group at the 2-position can be readily modified to explore structure-activity relationships (SAR), allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Conclusion
6-amino-2-phenylpyrimidin-4(3H)-one is a chemically robust and synthetically accessible molecule with significant potential as a foundational scaffold in drug discovery. Its rich chemical properties, characterized by well-defined spectroscopic signatures, tautomeric complexity, and versatile reactivity, make it an object of considerable interest. The proven success of the aminopyrimidine core in targeting key enzymes, particularly protein kinases, underscores the value of this compound as a platform for the development of next-generation therapeutics for cancer and other diseases.
References
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
-
PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available at: [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
-
ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Available at: [Link]
-
ChemSynthesis. (2025). 6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Available at: [Link]
-
PubChem. (n.d.). 6-amino-2-phenylpyrimidin-4(3H)-one. Available at: [Link]
-
PMC - NIH. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Available at: [Link]
-
PubMed. (2018). Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-phenylpyrimidine. Available at: [Link]
-
PubMed. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
-
NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Available at: [Link]
-
CCDC. (n.d.). CSD Entry: 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Available at: [Link]
-
Royal Society of Chemistry. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one. Available at: [Link]
-
GSRS. (n.d.). 6-AMINO-2-(4-METHYL-1-PIPERAZINYL)-4(3H)-PYRIMIDINONE. Available at: [Link]
-
NIH. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available at: [Link]
-
ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
-
ResearchGate. (2024). (PDF) Crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Available at: [Link]
-
ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link]
-
NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]
-
ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... Available at: [Link]
-
PubMed. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Available at: [Link]
-
PubMed Central. (n.d.). An unexpected tautomer: synthesis and crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide. Available at: [Link]
Sources
- 1. 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one|CAS 33080-87-4 [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-amino-2-phenylpyrimidin-4(3H)-one | C10H9N3O | CID 135412403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
